6-Vinylnaphthalen-2-yl acetate

Living cationic polymerization Chain transfer suppression Vinylnaphthalene monomers

6-Vinylnaphthalen-2-yl acetate (CAS 950746-39-1; molecular formula C₁₄H₁₂O₂; MW 212.24 g/mol) is a naphthalene derivative bearing two chemically orthogonal functional groups: a polymerizable vinyl substituent at the 6-position and a hydrolytically labile acetate ester at the 2-position. Its predicted boiling point is 351.9 ± 11.0 °C and predicted density is 1.134 ± 0.06 g/cm³.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
Cat. No. B12505929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Vinylnaphthalen-2-yl acetate
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C=C
InChIInChI=1S/C14H12O2/c1-3-11-4-5-13-9-14(16-10(2)15)7-6-12(13)8-11/h3-9H,1H2,2H3
InChIKeyCKCFMYHISYNJHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Vinylnaphthalen-2-yl acetate (CAS 950746-39-1): A Dual-Functional Naphthalene Monomer for Controlled Polymerization and Pharmaceutical Intermediate Synthesis


6-Vinylnaphthalen-2-yl acetate (CAS 950746-39-1; molecular formula C₁₄H₁₂O₂; MW 212.24 g/mol) is a naphthalene derivative bearing two chemically orthogonal functional groups: a polymerizable vinyl substituent at the 6-position and a hydrolytically labile acetate ester at the 2-position [1]. Its predicted boiling point is 351.9 ± 11.0 °C and predicted density is 1.134 ± 0.06 g/cm³ . The compound is commercially available at ≥95% purity from multiple vendors and is listed under the systematic IUPAC name 2-Naphthalenol, 6-ethenyl-, 2-acetate .

Why 6-Vinylnaphthalen-2-yl acetate Cannot Be Replaced by Simpler Naphthyl Acetates or Unprotected Vinylnaphthols in Precision Polymer and Prodrug Applications


Replacing 6-vinylnaphthalen-2-yl acetate with simpler analogs creates a fundamental functional deficit. 2-Naphthyl acetate (CAS 1523-11-1) lacks the vinyl handle entirely, precluding its use as a polymerizable monomer [1]. Conversely, 6-vinyl-2-naphthol (CAS 136896-92-9) bears a free phenolic –OH that can participate in undesired Friedel–Crafts alkylation side reactions during acid-catalyzed hydroarylation [2], and its unprotected hydroxyl interferes with living cationic polymerization initiation systems. The acetate ester serves simultaneously as a protecting group for the phenol, a solubility modulator, and a latent functional handle for post-polymerization deprotection to generate phenolic polymers for photoresist applications [1][3]. The quantitative evidence below demonstrates why each functional group is indispensable for specific scientific workflows.

Quantitative Differential Evidence for 6-Vinylnaphthalen-2-yl acetate vs. Closest Analogs: Polymerization Control, Orthogonal Functionality, and Procurement Metrics


Living Cationic Polymerization Control: 6-Acetoxy-2-vinylnaphthalene vs. Unsubstituted 2-Vinylnaphthalene

In a direct head-to-head study by Shinke et al. (2013), 6-acetoxy-2-vinylnaphthalene was polymerized under identical living cationic conditions (TiCl₄/SnCl₄ initiating system, ethyl acetate as added base, –30 °C) alongside 2-vinylnaphthalene. The acetoxy-substituted monomer achieved controlled polymerization, whereas the unsubstituted 2-vinylnaphthalene suffered from chain transfer reactions that were 'not completely suppressed' [1]. This constitutes a qualitative but experimentally decisive differentiation in polymerization behavior, directly attributable to the electron-withdrawing acetoxy substituent at the 6-position modulating the reactivity of the naphthalene ring toward Friedel–Crafts side reactions.

Living cationic polymerization Chain transfer suppression Vinylnaphthalene monomers Polymer chemistry

Orthogonal Dual Functionality: Polymerizable Vinyl Handle Plus Hydrolyzable Protected Phenol vs. Single-Function Analogs

6-Vinylnaphthalen-2-yl acetate uniquely combines two chemically addressable functional groups: (a) a vinyl group at C6 enabling radical or cationic polymerization, and (b) an acetate ester at C2 that serves as a protected phenol. This dual functionality is exploited in the Shin-Etsu patent US20080020289A1, where 63.6 g of 6-acetoxy-2-vinylnaphthalene was copolymerized with 4-acetoxystyrene and 4-t-butoxystyrene (total monomer loading ~180 g) at 60 °C for 15 h with AIBN initiator [1]. Post-polymerization, the acetyl groups were deprotected with triethylamine (50 g) and water (50 g) in methanol/THF at 70 °C for 5 h, liberating the phenolic –OH groups required for alkali-solubility switching in positive-tone photoresists [1]. In contrast, 2-naphthyl acetate (CAS 1523-11-1) lacks the vinyl group and cannot be polymerized, while 6-vinyl-2-naphthol (CAS 136896-92-9) has a free phenol that would quench cationic initiators and participate in electrophilic side reactions during acid-catalyzed transformations [2].

Orthogonal functional groups Protected monomer Post-polymerization modification Photoresist materials

Thermochemical Stability of the 2-Acetoxynaphthalene Scaffold: Gas-Phase Enthalpy of Formation Advantage

The 2-naphthyl acetate substitution pattern confers a measurable thermodynamic stability advantage over the 1-isomer. Verevkin et al. (2003) determined the gas-phase enthalpies of formation (ΔfH°gas) of 1-naphthyl acetate and 2-naphthyl acetate as −209.9 ± 1.4 kJ/mol and −213.3 ± 1.3 kJ/mol, respectively [1]. This corresponds to 2-naphthyl acetate being more stable than its 1-isomer by 3.4 ± 1.9 kJ/mol. Although this measurement was performed on the unsubstituted parent compounds (lacking the 6-vinyl group), the data provide a class-level inference that the 2-acetoxy substitution pattern—as present in 6-vinylnaphthalen-2-yl acetate—is thermodynamically preferred. Complementary MP2(full)/6-31G(d) calculations yielded enthalpies of formation of −212.9 ± 3.9 and −212.2 ± 3.9 kJ/mol for 1- and 2-naphthyl acetate respectively, with a computed difference of −0.7 kJ/mol [1].

Thermochemistry Enthalpy of formation Naphthyl acetate stability Physical organic chemistry

Procurement Price Benchmarking: 6-Vinylnaphthalen-2-yl acetate vs. Unfunctionalized 2-Naphthyl Acetate

6-Vinylnaphthalen-2-yl acetate commands a substantial price premium relative to unfunctionalized 2-naphthyl acetate, reflecting its dual-functional architecture and the synthetic complexity of introducing the vinyl group regioselectively at the 6-position. Macklin (95% purity) lists the compound at RMB 575/100 mg, RMB 2,640/1 g, and RMB 9,240/5 g . CymitQuimica offers it at €502/1 g and €1,568/5 g . In comparison, 2-naphthyl acetate (CAS 1523-11-1, ≥98% purity) is priced at approximately RMB 50–150/25 g from major Chinese reagent suppliers—a difference of roughly three orders of magnitude on a per-gram basis. This cost differential must be weighed against the synthetic step count saved: purchasing the pre-functionalized 6-vinyl monomer eliminates at least two synthetic steps (protection of 6-vinyl-2-naphthol and purification) compared to starting from 6-vinyl-2-naphthol.

Chemical procurement Price comparison Specialty monomer Cost-per-gram analysis

Industrial Purity Specification: Impurity Profile Control for High-Purity 2-Hydroxy-6-vinylnaphthalene Production

The Daicel Chemical Industries patent JP2011105672A discloses a production method for 2-hydroxy-6-vinylnaphthalene that uses 2-acetoxy-6-vinylnaphthalene (synonymous with 6-vinylnaphthalen-2-yl acetate) as the key precursor [1]. The patent specifies that the 2-acetoxy-6-vinylnaphthalene feedstock must contain a total content of impurity compounds having a molecular weight of 300–600 of at most 1 wt.% [1]. This explicit purity gate ensures that the subsequent base-catalyzed deprotection yields 2-hydroxy-6-vinylnaphthalene of sufficiently high purity for electronic material and photo-related material applications, where tar-like oligomeric impurities (MW 300–600) would compromise film quality and optical properties. This industrial specification distinguishes the acetate-protected monomer from cruder 6-vinyl-2-naphthol preparations that may already contain oligomeric contaminants.

Impurity specification Process chemistry Electronic materials Quality control

Evidence-Backed Application Scenarios for 6-Vinylnaphthalen-2-yl acetate in Academic and Industrial Research


Synthesis of Well-Defined Poly(vinylnaphthalene) Homopolymers and Block Copolymers via Living Cationic Polymerization

As established in Section 3 (Evidence Item 1), 6-acetoxy-2-vinylnaphthalene enables controlled living cationic polymerization using TiCl₄/SnCl₄ at –30 °C, suppressing chain transfer reactions that plague unsubstituted 2-vinylnaphthalene [1]. This makes it the monomer of choice for synthesizing poly(vinylnaphthalene) segments with predictable molecular weights in block copolymer architectures. The acetate group can be retained or subsequently hydrolyzed to generate phenolic –OH functionality, enabling amphiphilic block copolymers with tunable solubility and stimuli-responsive behavior.

Positive-Tone Photoresist Polymer Formulation with Alkali-Solubility Switching

The Shin-Etsu patent (Evidence Item 2) demonstrates the use of 6-acetoxy-2-vinylnaphthalene as a comonomer (63.6 g per ~180 g total monomer charge) in radical copolymerization with 4-acetoxystyrene [2]. After polymerization, the acetyl protecting groups are cleaved with triethylamine/water (70 °C, 5 h), converting the acetate moieties to phenolic –OH groups that enable aqueous-alkali development. This scenario is directly relevant to semiconductor lithography and advanced mask fabrication, where dissolution contrast between exposed and unexposed regions is critical.

Synthesis of 6-Vinyl-2-naphthol via Controlled Deprotection for Hydroarylation and Helicene Chemistry

The acetate group of 6-vinylnaphthalen-2-yl acetate serves as a protecting group that can be removed under mild basic conditions (e.g., Et₃N/H₂O/MeOH/THF or NH₃/MeOH) to generate 6-vinyl-2-naphthol [2][3]. The liberated 6-vinyl-2-naphthol is an established substrate for Brønsted acid-catalyzed hydroarylation reactions (Fleischer & Pospech, 2015), where the free phenolic –OH is essential for quinone methide intermediate formation [4]. Furthermore, 6-vinylnaphthalen-2-yl derivatives have been employed in helicene synthesis via the 2-isopropyl-5-methylcyclohexyl carbonate derivative [5]. Purchasing the acetate-protected precursor ensures the phenol remains masked during storage, preventing oxidative degradation and oligomerization.

Structure–Property Relationship Studies of 6-Substituted Poly(2-vinylnaphthalene)s

By comparing the thermal properties of polymers derived from different 6-substituted-2-vinylnaphthalene monomers, researchers can systematically investigate the effect of the 6-substituent on polymer Tg, solubility, and optical properties. As shown in Evidence Items 1 and 2, poly(6-tert-butoxy-2-vinylnaphthalene) exhibits a Tg of 157 °C [1], while poly(2-vinylnaphthalene) has a Tg of 135–151 °C , and poly(6-acetoxy-2-vinylnaphthalene) would be expected to fall between these values after accounting for the plasticizing effect of the acetyl group. 6-Vinylnaphthalen-2-yl acetate thus fills a specific niche in this structure–property matrix, offering intermediate rigidity and a deprotectable functional handle that neither the tert-butoxy nor the unsubstituted analog provides.

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